Chrysoidine

Vue d'ensemble

Description

Chrysoidine is a synthetic industrial azo dye known for its vibrant brownish-red color. It is primarily used in the dyeing of textiles, leather products, and wood stains due to its excellent dyeing fastness. it has also been identified as a carcinogen and is banned for use in food products .

Méthodes De Préparation

Chrysoidine is synthesized through a series of chemical reactions involving aromatic amines. The typical synthetic route involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Analyse Des Réactions Chimiques

Chrysoidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

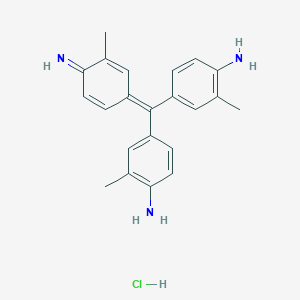

Reduction: It can be reduced to form aromatic amines, which are often intermediates in further chemical synthesis.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Applications De Recherche Scientifique

Chrysoidine has several applications in scientific research:

Chemistry: It is used as a dye in various chemical processes and as a marker in chromatography.

Biology: this compound is used in staining biological tissues for microscopic examination.

Medicine: Although its use is limited due to its carcinogenic properties, it has been studied for its potential effects on cellular processes.

Mécanisme D'action

The mechanism by which chrysoidine exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and leading to mutations. This property is also responsible for its carcinogenic effects. The molecular targets include DNA and various enzymes involved in cellular replication and repair .

Comparaison Avec Des Composés Similaires

Chrysoidine is similar to other azo dyes such as sunset yellow and tartrazine. it is unique in its specific color properties and its strong binding affinity to certain materials. Unlike some other azo dyes, this compound has a higher risk of causing health issues, which has led to its ban in food products .

Similar Compounds

- Sunset Yellow

- Tartrazine

- Auramine-O

This compound’s uniqueness lies in its specific applications and the health risks associated with its use, making it a compound of significant interest and concern in both industrial and scientific contexts.

Propriétés

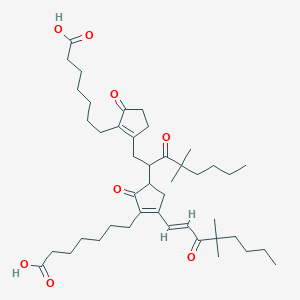

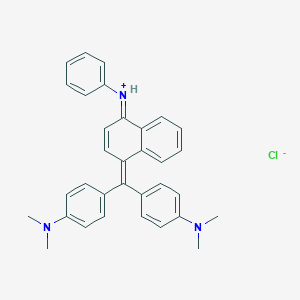

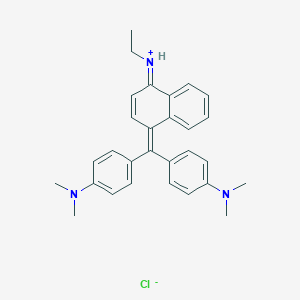

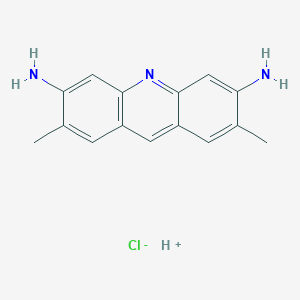

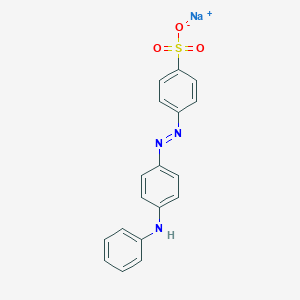

IUPAC Name |

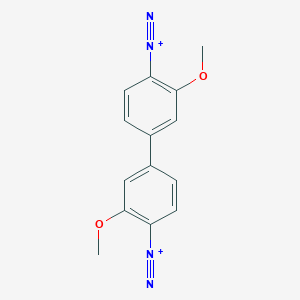

4-phenyldiazenylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTQNEBFZMBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4.ClH, C12H13ClN4 | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83968-67-6, 495-54-5 (Parent) | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83968-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0024559, DTXSID301046022 | |

| Record name | C.I. Basic Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4‐[(1Z)‐2‐Phenyldiazen‐1‐yl]benzene‐1,3‐diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic orange 2 appears as red-brown powder, large black shiny crystals with a green luster or purple powder. (NTP, 1992), Reddish-brown solid; [HSDB] Deep red powder; [MSDSonline] | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysoidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2262 °C | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000152 [mmHg] | |

| Record name | Chrysoidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |

CAS No. |

532-82-1 | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysoidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysoidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazophenylene-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSOIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2431787HMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 to 245 °F (NTP, 1992), 118-118.5 °C, Melting point: Decomposes at 235 °C | |

| Record name | C.I. BASIC ORANGE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chrysoidine primarily used for?

A1: this compound is an azo dye widely employed in industrial settings for coloring materials like leather, paper, and wood. [, ] Despite potential toxicity, it has been illegally used as a food additive, raising concerns about its safety. []

Q2: How does this compound interact with Human Serum Albumin (HSA)?

A2: Research shows that this compound binds to HSA, a crucial protein in blood plasma, with a stoichiometry of 1.5:1. [] This binding process is spontaneous and primarily driven by the formation of a single hydrogen bond. [] Molecular docking studies reveal that this bond (1.80 Å) forms between the this compound molecule and the Gln-211 residue of HSA. []

Q3: What are the consequences of this compound binding to HSA?

A3: The interaction between this compound and HSA leads to several structural and functional changes in HSA. [] These include:

- Fluorescence Quenching: this compound binding causes dynamic quenching in the fluorescence of HSA. []

- Secondary Structure Alterations: Changes occur in the secondary structure of HSA upon binding. []

- Microenvironment Disruption: The microenvironment surrounding the Trp-214 residue in HSA is altered. []

- Reduced Esterase Activity: The esterase activity of HSA decreases, likely due to the structural modifications induced by this compound binding. []

Q4: What insights do these findings provide about this compound's toxicity?

A4: The structural and functional changes in HSA caused by this compound binding suggest a mechanism for its potential toxicity. [] The altered HSA structure and function may disrupt normal physiological processes, highlighting the importance of understanding this compound's interactions with essential proteins.

Q5: How does this compound interact with antibodies designed to target it?

A5: Fluorescence spectroscopy studies show that this compound interacts with anti-Chrysoidine antibodies through a static quenching mechanism. [] This interaction is primarily electrostatic, with one binding site and a binding constant in the 10^4 L/mol range, influenced by temperature. [] Notably, an excimer forms between the antibody and this compound, indicating a close-range interaction. []

Q6: What is the molecular formula and weight of this compound?

A6: While not explicitly stated in the provided abstracts, this compound typically refers to this compound G, also known as Basic Orange 2. Its molecular formula is C12H12N4·HCl, and its molecular weight is 248.72 g/mol.

Q7: What spectroscopic techniques are used to study this compound?

A7: Various spectroscopic methods have been employed to analyze this compound and its interactions:

- Fluorescence Spectroscopy: Used to study the interactions of this compound with proteins like antibodies and serum albumins. []

- Isothermal Titration Calorimetry (ITC): Provides information about the binding thermodynamics, stoichiometry, and enthalpy changes associated with this compound interacting with proteins like HSA. []

- Surface-Enhanced Raman Spectroscopy (SERS): Utilized for the detection and quantification of this compound in complex matrices like drinks. [, ]

- NMR Spectroscopy: Used to determine the presence and position of ring methyl groups in different this compound samples, offering insights into structural variations and their potential impact on mutagenicity. []

Q8: Has this compound been investigated for its potential to induce genetic damage?

A9: Yes, this compound has been studied for its mutagenic potency using the Salmonella typhimurium/mammalian microsomal mutagenicity assay. [] The study involved different this compound samples, including those obtained from angling sources, and revealed that this compound varieties with methyl substitutions exhibited higher mutagenicity compared to non-methylated counterparts. []

Q9: Are there concerns about this compound's safety for humans?

A10: this compound's use as a dye in fishing bait has raised concerns due to a potential link with an increased risk of urothelial cancer in fishermen. [] Additionally, its illegal addition to food products is worrisome given its potential toxicity, as evidenced by its interaction with HSA. [, ] The fact that this compound with methyl groups shows higher mutagenicity further amplifies these concerns. []

Q10: What analytical techniques are used to detect this compound in food products?

A10: Several methods are employed to detect and quantify this compound in food matrices:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC offers a reliable way to identify and quantify this compound in diverse food products. [, , ]

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive technique allows for the identification and quantification of even trace amounts of this compound in complex food samples. [, ]

- Surface-Enhanced Raman Spectroscopy (SERS): Offers a rapid and sensitive approach for detecting this compound, particularly in beverages, with the potential for on-site analysis. []

Q11: Have there been studies on removing this compound from contaminated water?

A11: Yes, various materials and techniques have been explored for the removal of this compound from water:

- Activated Carbon: This widely used adsorbent has proven effective in removing this compound from aqueous solutions, with studies focusing on optimizing adsorption parameters for maximum efficiency. [, ]

- Graphene-Based Nanocomposites: Magnetic chitosan/graphene oxide nanocomposites have demonstrated high adsorption capacities for this compound, highlighting their potential for wastewater treatment. []

- Ordered Mesoporous Carbon: This material exhibits excellent efficiency in removing this compound in fixed-bed adsorption studies, offering potential for large-scale wastewater treatment applications. []

- Bio-nanocomposites: A novel bio-nanocomposite based on whey protein nanofibrils and nano-clay has shown promising results in adsorbing this compound, highlighting the potential of using sustainable materials for dye removal. []

Q12: What are the environmental concerns associated with this compound?

A13: The widespread use of this compound in industrial applications raises concerns about its release into the environment, particularly water bodies. [] Its presence in wastewater can have detrimental effects on aquatic ecosystems. Therefore, developing and implementing effective methods for removing this compound from wastewater is crucial for environmental protection. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)